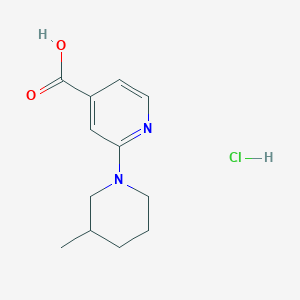
2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride typically involves the reaction of 3-methylpiperidine with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in research to study its effects on biological systems and its potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid
- 3-Methylpiperidine
- Pyridine-4-carboxylic acid
Uniqueness
2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride is unique due to its specific structure, which combines the piperidine and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1187931-48-1 |
|---|---|
Molekularformel |
C12H17ClN2O2 |
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11;/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16);1H |
InChI-Schlüssel |
AGEMASPFMIABTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C2=NC=CC(=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


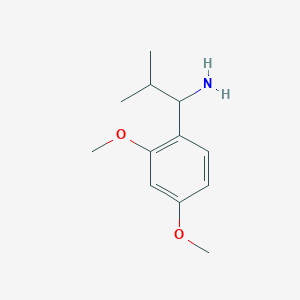
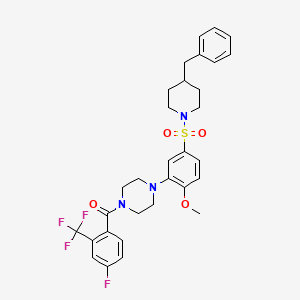
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
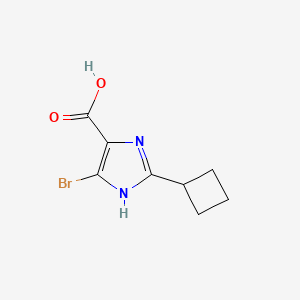
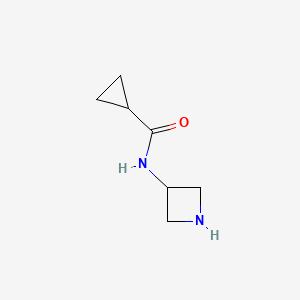

![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
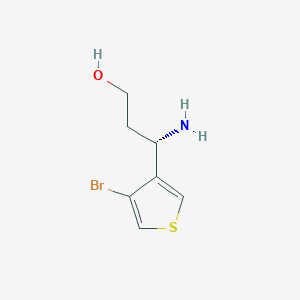
amine](/img/structure/B15272002.png)
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
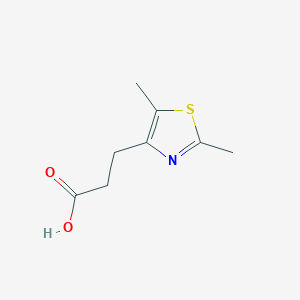
![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)
